

# An In-Depth Technical Guide to (Rac)-SNC80: Chemical Structure and Properties

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Compound of Interest					
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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and associated experimental methodologies for **(Rac)-SNC80**, a potent and selective delta-opioid receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

#### **Chemical Identity and Physicochemical Properties**

(Rac)-SNC80 is the racemic mixture of SNC80, with the (+)-enantiomer being the active component. It is a non-peptidic small molecule that has been instrumental in the study of the delta-opioid receptor system.

Table 1: Chemical and Physical Properties of (Rac)-SNC80



Property	Value	Source
IUPAC Name	(±)-4-[(R)INVALID-LINK INVALID-LINKmethyl]-N,N- diethylbenzamide	N/A
Molecular Formula	C28H39N3O2	N/A
Molecular Weight	449.63 g/mol	N/A
SMILES	O=C(N(CC)CC)c1ccc(cc1)C(N 2C(C)CN(CC=C)C(C)C2)c3ccc c(OC)c3	N/A
Solubility	Soluble in DMSO and ethanol. Limited solubility in aqueous solutions. A cumulative dosing schedule in vivo has been used to address its limited solubility.[1]	N/A

## **Pharmacological Properties**

**(Rac)-SNC80** is a highly potent and selective agonist for the delta-opioid receptor. Its pharmacological activity has been characterized through various in vitro and in vivo studies.

Table 2: Pharmacological Profile of SNC80 (the active enantiomer)



Parameter	Receptor	Value	Assay Conditions	Source
Binding Affinity (Ki)	Delta (δ)	0.625 nM	Radioligand binding assay with [3H]naltrindole in cells expressing cloned human delta-opioid receptors.	[2]
Mu (μ)	5500 nM	Radioligand binding assay in cells expressing cloned human mu-opioid receptors.	[2]	
Карра (к)	>10,000 nM	Radioligand binding assay.	[3]	
Functional Activity (EC50)	Delta (δ)	9.2 nM	Inhibition of forskolin-stimulated adenylyl cyclase in cells expressing cloned human delta-opioid receptors.	[2]
Delta (δ)	32 nM	[35S]GTPyS binding assay in human neuroblastoma SH-SY5Y cells.	[4][5]	
Mu (μ)	No significant effect up to 10	[35S]GTPyS binding assay in	[4]	_







	μМ	C6(µ) cells.		
Selectivity	μ/δ Ratio	~8800-fold	Based on Ki values.	[2]
κ/δ Ratio	>16000-fold	Based on Ki values.	[2][3]	

Recent evidence suggests that SNC80 may also exert its effects through the activation of  $\mu$ - $\delta$  opioid receptor heteromers, which could contribute to its in vivo pharmacological profile.[1][6]

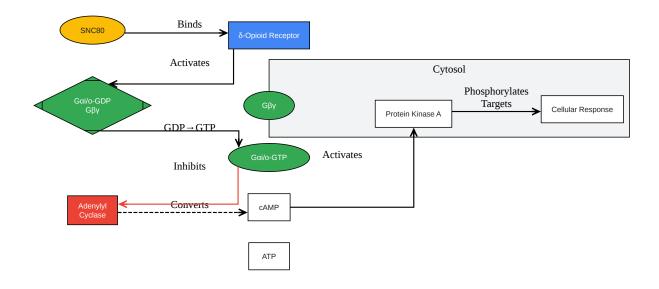
### **Signaling Pathways**

Activation of the delta-opioid receptor by **(Rac)-SNC80** initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins ( $G\alpha i/o$ ).

#### **G-Protein Activation and Downstream Effectors**

Upon agonist binding, the delta-opioid receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the  $\alpha$ -subunit of the associated G protein. This leads to the dissociation of the Gai/o subunit from the G $\beta$ y dimer, both of which can then modulate the activity of various downstream effectors. The primary downstream effect is the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]





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Caption: SNC80-mediated G-protein signaling pathway.

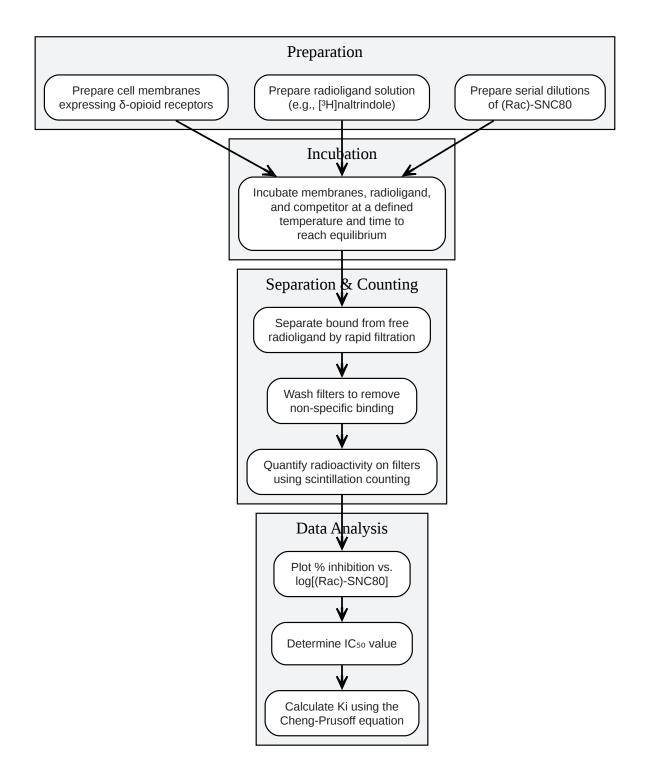
#### **Experimental Protocols**

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of **(Rac)-SNC80**.

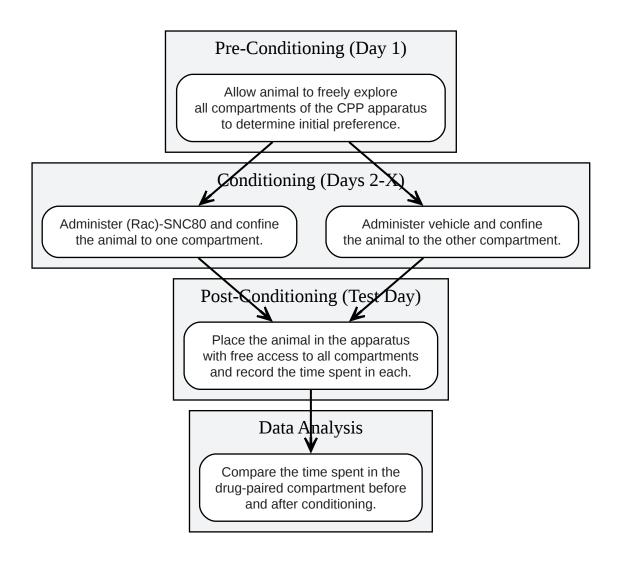
## **Radioligand Binding Assay**

This assay is used to determine the binding affinity (Ki) of **(Rac)-SNC80** for the delta-opioid receptor.









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#### References

- 1. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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